2-(Hydroxymethyl)phenylboronic acid
Overview
Description
2-(Hydroxymethyl)phenylboronic acid
Scientific Research Applications
Carbohydrate Chemistry
2-(Hydroxymethyl)phenylboronic acid is significantly utilized in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are crucial in synthesizing specifically substituted or oxidized sugar derivatives. This property is particularly useful for the isolation of compounds from mixtures, and these esters are stable under various conditions, allowing for the substitution or oxidation of unprotected hydroxyl groups. The phenylboronate protecting group can be removed under mild, neutral conditions, making these esters valuable for synthesizing specific carbonyl derivatives or specially substituted carbohydrate compounds (Ferrier, 1972).
Complexing Glycosides
Ortho-Hydroxymethyl phenylboronic acid (boronophthalide) has shown exceptional ability in complexing model glycopyranosides under physiologically relevant conditions. This is significant for targeting cell-surface glycoconjugates as most of them present free 4,6-diols. This property allows its use in designing oligomeric receptors and sensors to exploit multivalency effects, thereby enhancing the potential of boronic acids for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Organic Synthesis
It plays a role in organic synthesis, as seen in the phenylboronic acid catalyzed, cyanide promoted one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazoles. This process is characterized by mild conditions, short reaction times, and leads to high-purity crystalline products, demonstrating its utility in efficient synthesis methodologies (López-Ruiz et al., 2011).
Nanotechnology and Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials have shown promising applications in drug delivery systems and biosensors. Its unique chemistry, particularly the formation of reversible complexes with polyols, including sugar, diol, and diphenol, offers significant opportunities in diagnostic and therapeutic applications (Lan & Guo, 2019).
Biomedical Applications
Phenylboronic acid-based glucose-responsive materials are highly significant in the field of drug delivery, especially for insulin delivery. Recent advances in the synthesis of such materials, particularly in the form of nanogels, micelles, and mesoporous silica nanoparticles, have widened their application scope in responsive drug delivery systems (Ma & Shi, 2014).
Glucose Sensing
Its incorporation into hydrogels has been used to develop glucose-sensitive materials. The binding of phenylboronic acids to glucose in hydrogels can induce volumetric changes, making them useful in the development of wearable real-time biomarker monitoring devices, such as glucose sensors (Elsherif et al., 2018).
Safety and Hazards
Future Directions
Boronic acids, including 2-(Hydroxymethyl)phenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through the Suzuki-Miyaura coupling reaction , leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . Additionally, the compound is stable under inert atmosphere and room temperature conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with sugars, amino acids, and other biological molecules that contain cis-diols . This property makes 2-(Hydroxymethyl)phenylboronic acid potentially useful in a variety of biochemical applications.
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biological molecules containing cis-diols . This suggests that this compound could interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them suitable for use in various experimental settings .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and other biomolecules, suggesting that they could be involved in a variety of metabolic pathways .
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOBSCDNXGFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402562 | |
Record name | 2-hydroxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-14-2 | |
Record name | 2-hydroxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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